molecular formula C18H12I2 B101619 4,4''-Diiodo-p-terphenyl CAS No. 19053-14-6

4,4''-Diiodo-p-terphenyl

Cat. No. B101619
CAS RN: 19053-14-6
M. Wt: 482.1 g/mol
InChI Key: QGMMWGLDOBFHTL-UHFFFAOYSA-N
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Description

4,4''-Diiodo-p-terphenyl is a compound that belongs to the family of terphenyls, which are aromatic hydrocarbons consisting of three benzene rings connected by single carbon-carbon bonds. The specific structure of 4,4''-Diiodo-p-terphenyl includes two iodine atoms substituted at the 4 and 4'' positions of the terphenyl core. This compound is related to other terphenyl derivatives and has been studied for its unique properties and potential applications in various fields, including materials science and organic electronics .

Synthesis Analysis

The synthesis of terphenyl derivatives can be achieved through various methods. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl, which is structurally related to 4,4''-Diiodo-p-terphenyl, was synthesized using a nickel-catalyzed cross-coupling reaction . This method demonstrates the potential for synthesizing substituted terphenyls through catalytic processes. Additionally, the synthesis of 1,4-dipiperazino benzenes, which are chiral terphenyl-type peptide helix mimetics, involves stepwise transition metal-catalyzed N-arylation, indicating the versatility of transition metal-catalyzed reactions in constructing terphenyl scaffolds .

Molecular Structure Analysis

The molecular structure of 4,4''-Diiodo-p-terphenyl is characterized by its planarity and symmetry, as it lies on a center of symmetry in its crystalline form. The iodine atoms are in contact with each other at distances indicative of significant intermolecular interactions . This planar structure is common among terphenyl derivatives, as seen in the isostructural relationship between 4,4''-Diiodo-p-terphenyl and p-diiodobenzene . The presence of iodine atoms likely influences the electronic properties of the molecule due to their heavy atomic weight and polarizability.

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving 4,4''-Diiodo-p-terphenyl, the reactivity of similar compounds can be inferred. For example, the extended viologen mentioned in one study is an example of a terphenyl derivative undergoing reduction to form a neutral molecule with interesting electronic properties . This suggests that 4,4''-Diiodo-p-terphenyl could potentially participate in redox reactions, which might be of interest in the context of organic electronics or materials chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of terphenyl derivatives can vary widely depending on their substitution patterns. For instance, the introduction of fluorine atoms in 4,4''-Difluoro-p-terphenyl affects the molecular properties and phase transitions of the compound . The presence of iodine in 4,4''-Diiodo-p-terphenyl is likely to have a significant impact on its physical properties, such as melting point, solubility, and electronic characteristics. The crystalline structure and intermolecular interactions observed in the compound suggest that it may exhibit unique solid-state properties that could be explored for various applications .

Scientific Research Applications

7. Organic Synthesis Intermediate

  • Summary of Application: 4,4’-Diiodo-p-terphenyl can be used as an organic synthesis intermediate and medical intermediate, mainly used in laboratory research processes and chemical production processes .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

8. Advanced Technology Research

  • Summary of Application: 4,4’-Diiodo-p-terphenyl is used in advanced technology research, including life sciences, organic synthesis, and environmental measurement reagents .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety data sheet for 4,4’'-Diiodo-p-terphenyl indicates that it is a hazardous substance . It can cause serious eye damage and is very toxic to aquatic life with long-lasting effects . Proper handling and disposal methods should be followed when working with this compound .

Future Directions

The future directions of research on 4,4’'-Diiodo-p-terphenyl could involve further exploration of its properties and potential applications. For instance, its use in the synthesis of complex organic macromolecules and its role in on-surface self-assembly processes could be areas of interest . Additionally, its potential use in the production of poly(p-phenylene vinylene)- and poly(phenylene ethynylene)-based polymers could be explored .

properties

IUPAC Name

1,4-bis(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMMWGLDOBFHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393677
Record name 4,4''-Diiodo-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4''-Diiodo-p-terphenyl

CAS RN

19053-14-6
Record name 4,4''-Diiodo-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4''-Diiodo-p-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
IK Spiliopoulos, JA Mikroyannidis - Journal of Polymer Science …, 2002 - Wiley Online Library
Starting from the pyrylium salt and following a facile synthetic route, we synthesized and polymerized 4,4″‐diiodo‐2′,6′‐di[4‐(2′‐ethylhexyl)oxy]phenyl‐p‐terphenyl with p‐…
Number of citations: 18 onlinelibrary.wiley.com
JH Lee, H Hwang, KM Lee - Journal of Organometallic Chemistry, 2016 - Elsevier
Herein, p-terphenyl-based o-carboranyl compounds, 4,4″-bis[2-(p-n-butylphenyl)-1-o-carboran-1-yl]-p-terphenyl (1) and 4,4″-bis(2-n-butyl-1-o-carboran-1-yl)-p-terphenyl (2), were …
Number of citations: 6 www.sciencedirect.com
G Galeotti, M Fritton, M Lackinger - … Chemie International Edition, 2020 - Wiley Online Library
To facilitate C−C coupling in on‐surface synthesis on inert surfaces, we devised a radical deposition source (RDS) for the direct deposition of aryl radicals onto arbitrary substrates. Its …
Number of citations: 13 onlinelibrary.wiley.com
D Rottschäfer, J Busch, B Neumann… - … A European Journal, 2018 - Wiley Online Library
Two‐fold C−C cross‐coupling of N‐heterocyclic carbenes [NHCs; SIPr=C(NArCH 2 ) 2 , 1; IPr=C(NArCH) 2 , 2; Me‐IPr=C(NArCMe) 2 , 3; Ar=2,6‐iPr 2 C 6 H 3 ] with 4,4′′‐diiodo‐p‐…
C Velázquez, J Castrillón - The International Journal of Applied Radiation …, 1975 - Elsevier
Several aromatic nitriles were examined as scintillation solutes in comparison with the standard compounds PPO and TP. It is concluded that aromatic nitriles should be considered as a …
Number of citations: 4 www.sciencedirect.com
JF Zhao, YB Li, ZQ Lin, LH Xie, NE Shi… - The Journal of …, 2010 - ACS Publications
A series of tetratopic C2-symmetric quasi-planar oligomeric phenylene−ethynylenes bearing carboxylic groups (OPE-COOHs), including the shortest 1,4-di((3,5-dicarboxyphenyl)ethynyl…
Number of citations: 27 pubs.acs.org
MG Crisp, SM Pyke, LM Rendina - Journal of Organometallic Chemistry, 2000 - Elsevier
The preparation and characterisation of a series of novel, dinuclear organoplatinum(II) complexes of methyldiphenylphosphine, trans-[Pt(PMePh 2 ) 2 (C 5 H 4 N(CO 2 H))-μ-aryl-Pt(…
Number of citations: 9 www.sciencedirect.com
EB Merkushev - Synthesis, 1988 - thieme-connect.com
Chair of Organic Chemistry, Polytechnical Institute. 634004 Tomsk, USSR lodoaromatic compounds are useful synthetic reagents for fine organic synthesis. Advances in the synthesis of …
Number of citations: 329 www.thieme-connect.com
V Langlais, K Schneider, H Tang - Journal of Physics …, 2021 - iopscience.iop.org
A detailed study of poly-para-phenylene (PPP) obtained by light-assisted on-surface-synthesis (OSS) on Ag (100) was carried out by scanning tunneling microscopy and spectroscopy …
Number of citations: 2 iopscience.iop.org
NC Berner, YN Sergeeva, NN Sergeeva… - arXiv preprint arXiv …, 2015 - arxiv.org
We present results of experiments to reproduce the bottom-up formation of covalently bonded molecular nanostructures from single molecular building blocks, previously demonstrated …
Number of citations: 2 arxiv.org

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